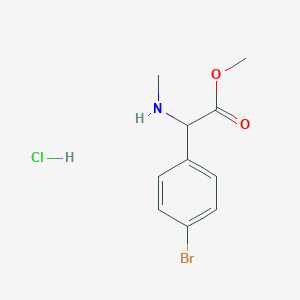
methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO2 and its molecular weight is 294.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H12BrClN\O2
- Molecular Weight : Approximately 292.58 g/mol
The presence of the bromine atom on the phenyl ring is crucial for its biological activity, influencing its interaction with various molecular targets.
The compound's mechanism of action involves interactions with specific enzymes and receptors, modulating biological pathways. The bromophenyl group enhances binding affinity to these targets, which can lead to alterations in cellular signaling and metabolic processes. Its role as a biochemical probe is particularly noted in enzyme-substrate interaction studies, where it aids in understanding molecular mechanisms underlying various biological functions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. In a study examining various monomeric alkaloids, compounds similar to this one demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi:
- Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
- Bacillus subtilis: 4.69 to 22.9 µM
- Staphylococcus aureus: 5.64 to 77.38 µM
- Escherichia coli: 2.33 to 156.47 µM
- Antifungal Activity : Effective against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .
Anti-inflammatory and Anticancer Potential
The compound is also being explored for its anti-inflammatory and anticancer properties. As an intermediate in the synthesis of pharmaceutical compounds, it has shown promise in developing drugs targeting inflammatory pathways and tumor progression mechanisms. For instance, derivatives of similar structures have been linked to apoptosis induction in cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
- Antibacterial Efficacy Study : A comparative study evaluated the antibacterial effects of this compound against standard bacterial strains. The results indicated that modifications in the bromophenyl group significantly influenced antibacterial potency, emphasizing structure-activity relationships (SAR) in drug design.
- Apoptosis Induction in Cancer Cells : Research involving derivatives of this compound demonstrated enhanced caspase-3 activity in breast cancer cell lines at low concentrations (1 µM), indicating its potential role as an apoptosis-inducing agent .
Research Findings Summary Table
属性
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(methylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-3-5-8(11)6-4-7;/h3-6,9,12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJMRUPTMFHNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Br)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














